3-((4-Ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol
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Overview
Description
3-((4-Ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is a chemical compound with the molecular formula C12H19N3O2S It is known for its unique structure, which includes a pyridine ring substituted with a thiol group and a sulfonyl group attached to an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol typically involves multiple steps. One common method includes the reaction of 4-chloropyridine with sodium thiolate to introduce the thiol group. This is followed by the reaction with 4-ethylpiperazine and a sulfonyl chloride to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-Ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to sulfides under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-((4-Ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-Ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol
- 3-((4-Propylpiperazin-1-yl)sulfonyl)pyridine-4-thiol
- 3-((4-Butylpiperazin-1-yl)sulfonyl)pyridine-4-thiol
Uniqueness
3-((4-Ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in binding affinity, selectivity, and overall efficacy in various applications.
Properties
Molecular Formula |
C11H17N3O2S2 |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-(4-ethylpiperazin-1-yl)sulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C11H17N3O2S2/c1-2-13-5-7-14(8-6-13)18(15,16)11-9-12-4-3-10(11)17/h3-4,9H,2,5-8H2,1H3,(H,12,17) |
InChI Key |
ZXAXNAHWFUVLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CNC=CC2=S |
Origin of Product |
United States |
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